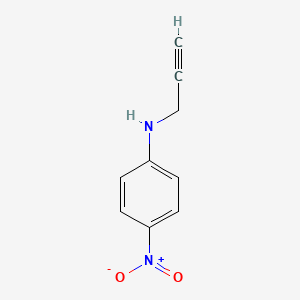

4-nitro-N-prop-2-ynylaniline

Description

Structure

3D Structure

Properties

CAS No. |

75077-46-2 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-nitro-N-prop-2-ynylaniline |

InChI |

InChI=1S/C9H8N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h1,3-6,10H,7H2 |

InChI Key |

FNALKGUNVUXPQS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitro N Prop 2 Ynylaniline and Its Analogues

Direct N-Alkynylation Strategies for Nitroanilines

The most direct route to 4-nitro-N-prop-2-ynylaniline involves the N-alkynylation of 4-nitroaniline (B120555). This transformation is typically achieved by reacting 4-nitroaniline with a propargyl halide, such as propargyl bromide, in the presence of a base.

Base-Catalyzed and Stoichiometric Approaches

The choice of base is critical in promoting the N-propargylation of 4-nitroaniline. Common bases such as potassium carbonate (K2CO3) and sodium hydride (NaH) are frequently employed to facilitate this reaction. rsc.org For instance, the reaction of 4-nitroaniline with propargyl bromide can be carried out in the presence of K2CO3. nih.govresearchgate.net A general procedure involves stirring the aniline (B41778) derivative with propargyl bromide and K2CO3 in a suitable solvent. nih.govacs.org

Sodium hydride, a stronger base, is also effective in deprotonating the aniline nitrogen, thereby increasing its nucleophilicity towards propargyl bromide. rsc.org The reaction is typically performed by first treating the nitroaniline with NaH at a low temperature, followed by the addition of the propargyl halide. rsc.org

Interactive Table 1: Comparison of Bases for N-Propargylation of 4-Nitroaniline

| Base | Typical Solvent | Key Features |

| Potassium Carbonate (K2CO3) | Acetonitrile (B52724), Acetone (B3395972) | Mild conditions, commonly used for a variety of aniline derivatives. nih.govresearchgate.net |

| Sodium Hydride (NaH) | Acetonitrile, DMF | Stronger base, effective for less reactive anilines; requires anhydrous conditions. rsc.org |

Optimization of Reaction Conditions and Solvent Effects in N-Propargylation

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-nitro-N-prop-2-ynylaniline. Key parameters to consider include the choice of solvent, temperature, and reaction time.

Solvents such as acetonitrile and acetone are commonly used for N-propargylation reactions with potassium carbonate. rsc.orgnih.govresearchgate.net Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. When using sodium hydride, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred. rsc.org The choice of solvent can significantly influence the reaction rate and selectivity. For instance, polar protic fluorinated alcohols like hexafluoroisopropanol have been shown to favor the addition of weak nucleophiles. academie-sciences.fr

Temperature and reaction time are also important variables. While some N-propargylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. rsc.orgnih.gov Microwave irradiation has also been successfully employed to accelerate the N-propargylation of aniline derivatives, often leading to higher yields in shorter reaction times. nih.gov

Regioselective Nitration of N-Propargylaniline Scaffolds

An alternative strategy for synthesizing 4-nitro-N-prop-2-ynylaniline involves the nitration of N-propargylaniline. This approach requires careful control of the reaction conditions to achieve the desired para-selectivity, as nitration of N-substituted anilines can yield a mixture of ortho and para isomers. wikipedia.org

Utilizing Radical Nitrating Agents

Traditional nitrating agents like nitric acid and sulfuric acid can lead to undesired side reactions and poor regioselectivity with N-alkylanilines. sci-hub.se Radical nitrating agents, such as tert-butyl nitrite (B80452) (TBN), have emerged as effective alternatives for the regioselective nitration of N-alkylanilines under mild, metal-free conditions. acs.orgacs.orgrsc.org TBN can act as a source of the nitro radical, which is a key intermediate in the nitration process. sci-hub.se

The reaction using TBN often proceeds efficiently and provides N-nitroso N-alkyl nitroanilines, which can be subsequently converted to the desired N-alkyl nitroanilines. acs.orgnih.gov

Control of Ortho/Para Selectivity in Nitro Group Introduction

The directing effect of the N-propargyl group on the aniline ring influences the position of the incoming nitro group. The N-propargyl group is an ortho, para-director, meaning it activates the aromatic ring towards electrophilic substitution at these positions. masterorganicchemistry.com However, steric hindrance from the N-propargyl group can favor the formation of the para-isomer over the ortho-isomer. scirp.org

The choice of nitrating agent and reaction conditions can significantly impact the ortho/para product ratio. For example, classical nitration methods might lead to mixtures of isomers, while more modern reagents can offer higher regioselectivity. nih.gov In some cases, protecting the amino group, for instance as an acetanilide, can be employed to direct the nitration to the para position before deprotection. wikipedia.org

Interactive Table 2: Regioselectivity in the Nitration of N-Substituted Anilines

| Nitrating Agent | Key Features | Typical Outcome |

| HNO3/H2SO4 | Classical nitrating mixture. | Can lead to a mixture of ortho, meta, and para isomers, along with oxidation byproducts. wikipedia.org |

| tert-Butyl Nitrite (TBN) | Mild, radical nitrating agent. | Can provide high regioselectivity for the para position, often proceeding through an N-nitroso intermediate. acs.orgacs.orgrsc.org |

| Acetanilide Route | Protection-nitration-deprotection sequence. | The bulky acetyl group favors para-nitration. wikipedia.org |

Mechanistic Investigations and Reactivity Profiles of 4 Nitro N Prop 2 Ynylaniline

Alkyne Functional Group Transformations

The terminal alkyne moiety in 4-nitro-N-prop-2-ynylaniline is the primary site of its chemical reactivity, enabling a range of functionalization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, broad functional group tolerance, and regioselectivity. organic-chemistry.orgnih.govrsc.org This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.gov The copper(I)-catalyzed process operates under mild conditions, often in aqueous solutions, and provides a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov The thermal reaction often results in a mixture of 1,4- and 1,5-regioisomers, whereas the CuAAC reaction selectively yields the 1,4-disubstituted product. organic-chemistry.orgnih.gov

The mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.govcsic.es Various copper(I) sources can be used, including in situ reduction of copper(II) salts with reducing agents like sodium ascorbate, or the use of copper(I) salts such as CuI or [Cu(PPh₃)₂]NO₃. beilstein-journals.org The reaction's robustness allows it to be performed under diverse conditions, including at room temperature and even under neat (solvent-free) conditions with very low catalyst loading. csic.es

| Catalyst System | Conditions | Product | Yield | Reference |

| Cu(II) sulfate, sodium ascorbate | H₂O/alcohol | 1,4-disubstituted 1,2,3-triazole | High | beilstein-journals.org |

| CuI | Various organic solvents | 1,4-disubstituted 1,2,3-triazole | Quantitative | beilstein-journals.org |

| [Cu(PPh₃)₂]NO₃ | Toluene, rt | 1,4-disubstituted 1,2,3-triazole | 96% | beilstein-journals.org |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat, rt, 0.5 mol% | 1,4-disubstituted 1,2,3-triazole | Quantitative | csic.es |

Intramolecular Cyclization Reactions of Propargyl Anilines

Propargyl anilines, including 4-nitro-N-prop-2-ynylaniline, are valuable precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. These transformations can proceed through different mechanistic pathways depending on the catalyst and reaction conditions.

Intramolecular hydroamination and hydroarylation of N-propargyl anilines provide routes to quinoline (B57606) and quinoxaline (B1680401) derivatives. rsc.orgrsc.org These reactions involve the addition of an N-H or C-H bond across the alkyne. Main group metal Lewis acids, such as stannic chloride and indium(III) chloride, have been shown to catalyze these cyclizations. rsc.orgrsc.orgresearchgate.net

For ortho-nitro-N-propargyl anilines, the reaction can proceed in a one-pot manner involving initial reduction of the nitro group followed by cyclization. rsc.orgrsc.org The regioselectivity of the cyclization, leading to either 6-exo-dig or 6-endo-dig products, is dependent on the substitution pattern of the alkyne. rsc.orgrsc.org Terminal alkynes tend to undergo a 6-exo-dig hydroamination pathway, while internal alkynes favor a 6-endo-dig hydroarylation pathway. rsc.org These reactions are typically carried out under aerobic conditions in solvents like isopropanol. rsc.orgrsc.org

| Catalyst | Reactant Type | Cyclization Mode | Product | Reference |

| SnCl₂·2H₂O or In powder | ortho-nitro-N-propargylanilines (terminal alkyne) | 6-exo-dig (Hydroamination) | Methylquinoxalines | rsc.orgrsc.org |

| SnCl₂·2H₂O or In powder | ortho-nitro-N-propargylanilines (internal alkyne) | 6-endo-dig (Hydroarylation) | Quinolin-8-amines | rsc.orgrsc.org |

| InCl₃ (catalytic) | ortho-diamino-N-(internal alkynyl)aniline | 6-endo-dig (Hydroarylation) | 4-p-tolylquinolin-8-amine (89% yield) | rsc.org |

It is noteworthy that simple N-(prop-2-yn-1-yl)-p-toluidine did not undergo cyclization under these conditions, highlighting the influence of the ortho-amino group (formed from the nitro group reduction) in facilitating the reaction. rsc.orgrsc.org

Silver-catalyzed oxidative cyclization of 2-alkynylanilines offers a pathway to synthesize anthranils (2,1-benzisoxazoles). universite-franco-italienne.org This transformation involves an intricate domino process where the aniline (B41778) and alkyne moieties react in the presence of an oxidant. While the specific reactivity of 4-nitro-N-prop-2-ynylaniline in this context is not detailed, studies on related 2-alkynylanilines show that oxidants like Oxone, in the presence of a silver catalyst such as AgNO₃, can lead to the formation of the anthranil (B1196931) skeleton. universite-franco-italienne.org The proposed mechanism suggests that oxidation of the amino group may precede the cyclization step. universite-franco-italienne.org The reaction conditions, such as temperature and the amount of oxidant, significantly influence the reaction yield. universite-franco-italienne.org

The [3+2] cycloaddition between nitrile oxides and alkynes is a powerful method for the synthesis of isoxazoles. maynoothuniversity.iensf.govresearchgate.net This reaction is often catalyst-free and highly regioselective, typically yielding 3,5-disubstituted isoxazoles from monosubstituted alkynes. maynoothuniversity.ie Nitrile oxides are unstable and usually generated in situ from precursors like hydroximoyl chlorides, primary nitroalkanes, or aldoximes. nsf.govresearchgate.net

A study on the intramolecular nitrile oxide-alkyne cycloaddition of a related compound, 4-chloro-N-(3-methyl-1-nitrobutan-2-yl)-N-(prop-2-ynyl)aniline, demonstrates the feasibility of this strategy for constructing fused heterocyclic systems. iucr.org While most nitrile oxide cycloadditions are performed without a catalyst, regiocontrol can be influenced by the use of copper or ruthenium catalysts. maynoothuniversity.ie

Redox Chemistry of the Alkyne Moiety

The alkyne group in N-propargylanilines can participate in redox reactions, often coupled with cyclization. In some gold-catalyzed reactions, the alkyne can be oxidized to form α-oxo gold carbene intermediates. researchgate.net For instance, tertiary N-(but-3-ynyl)anilines can be converted to tetrahydrobenz[b]azepin-4-ones. This process involves the transfer of an oxygen atom from an oxidant like m-CPBA to the gold-activated alkyne, facilitated by the aniline nitrogen. researchgate.net While direct examples involving 4-nitro-N-prop-2-ynylaniline are not specified, the general principle highlights a key reactivity pattern of the alkyne group in aniline derivatives.

Furthermore, electrophilic cyclization of N-(3-phenylprop-2-ynyl)anilines using reagents like N-bromosuccinimide (NBS) demonstrates the alkyne's susceptibility to electrophilic attack, leading to a cascade of bromination and cyclization to form tribromoquinolines. thieme-connect.com The reaction is initiated by the activation of the alkyne bond by the electrophile. thieme-connect.com

Reductive Saturation of the Triple Bond

The reduction of the carbon-carbon triple bond in N-propargylanilines to the corresponding alkanes or alkenes is a fundamental transformation. Catalytic hydrogenation is a common method for this purpose. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the reduction of both aromatic and aliphatic nitro groups, but it is also highly effective in reducing alkynes. commonorganicchemistry.comgoogle.com However, a significant challenge in the catalytic hydrogenation of molecules like 4-nitro-N-prop-2-ynylaniline is achieving chemoselectivity. The nitro group is also susceptible to reduction under typical hydrogenation conditions.

The choice of catalyst and reaction conditions is crucial to selectively reduce the triple bond while preserving the nitro group. While general methods for alkyne hydrogenation are well-established, specific studies on the reductive saturation of the triple bond in 4-nitro-N-prop-2-ynylaniline are not extensively detailed in the provided results. However, the reduction of other functional groups in the presence of an alkyne has been noted. For example, a (Ph3P)3RuCl2 catalyst with Zn/water can be tuned to selectively reduce a nitro group in the presence of an alkyne, suggesting that the reverse selectivity (reduction of the alkyne) would require different catalytic systems. organic-chemistry.org

Oxidative Transformations

The triple bond of N-propargylanilines is susceptible to a variety of oxidative transformations, often leading to the formation of complex heterocyclic structures. One common reaction involves the oxidation of the aniline nitrogen to an N-oxide using reagents like m-chloroperbenzoic acid (m-CPBA). This is often followed by sigmatropic rearrangements of the propargyl group, leading to the formation of indole (B1671886) derivatives. jst.go.jp

In the context of N-propargylanilines, oxidative cyclization reactions are of significant interest. For example, electrooxidative tandem cyclization of N-propargylanilines with sulfinic acids can produce 3-arylsulfonylquinoline derivatives in high yields. rsc.org Similarly, visible-light-promoted radical cascade reactions of N-propargylanilines with sodium sulfinates also yield 3-sulfonylquinolines. researchgate.net Another approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in the reaction of N-propargylanilines with sulfonylhydrazides to generate quinoline derivatives. kcl.ac.uk These reactions typically proceed through the formation of a sulfonyl radical which attacks the triple bond, initiating a cascade of cyclization and aromatization steps. mdpi.com

Silver-catalyzed oxidative cyclization of 2-alkynylanilines using an oxidant like Oxone can lead to the formation of anthranils. universite-franco-italienne.org Mechanistic studies suggest that the reaction proceeds via oxidation of the amino group, followed by cyclization. universite-franco-italienne.org

Nitro Group Chemical Reactivity

The selective reduction of the nitro group in 4-nitro-N-prop-2-ynylaniline to an amino group is a crucial transformation for the synthesis of various derivatives. Sodium dithionite (B78146) (Na₂S₂O₄) is a mild and effective reagent for this purpose, particularly for the reduction of aromatic nitro compounds to anilines. organic-chemistry.org It is often used in a one-pot tandem chemoselective reduction/cyclization process. rsc.org

Studies on related ortho-nitro-N-alkynylanilines have demonstrated the utility of sodium dithionite for the chemoselective reduction of the nitro group to form the corresponding diamines, without affecting the alkyne functionality. rsc.org The reaction is typically carried out in a mixture of ethanol (B145695) and water at room temperature. rsc.orgrsc.org This method is advantageous as it is chemoselective and proceeds under mild conditions. researchgate.net

The general procedure for the reduction of ortho-nitro N-alkynylanilines using sodium dithionite involves dissolving the nitro compound in ethanol, followed by the alternating addition of sodium dithionite and water at 0 °C. The reaction mixture is then allowed to warm to room temperature. rsc.org

Table 1: Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | EtOH/H₂O, 0°C to rt | High for aromatic nitro groups | organic-chemistry.orgrsc.org |

| Iron (Fe) | Acidic conditions (e.g., AcOH) | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Mild conditions | Tolerates other reducible groups | commonorganicchemistry.com |

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density and reactivity of the aromatic ring in 4-nitro-N-prop-2-ynylaniline. This deactivating effect is due to both the inductive effect (-I) and the resonance effect (-M) of the nitro group. As a result, the aromatic ring is less susceptible to electrophilic substitution reactions compared to unsubstituted aniline.

The electron-withdrawing nature of the nitro group decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. google.com This makes the ring more susceptible to nucleophilic aromatic substitution, although such reactions are less common for anilines. The reduced electron density on the aniline ring also affects the basicity of the amino group, making it less basic than in unsubstituted aniline.

In computational studies of substituted arenes, the electron density of the aromatic ring can be quantified by calculating the arene's Highest Occupied Molecular Orbital (HOMO) energy. google.com For nitro-substituted anilines, the HOMO energy is expected to be lower, indicating a less electron-rich aromatic system.

Aromatic Amine Reactivity (N-prop-2-ynylaniline portion)

The aniline portion of 4-nitro-N-prop-2-ynylaniline exhibits both nucleophilic and electrophilic reactivity, which is modulated by the presence of the activating amino group and the deactivating nitro group.

Nucleophilic Reactivity: The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles, such as in alkylation or acylation reactions. However, the nucleophilicity of the nitrogen is reduced by the electron-withdrawing effect of the nitro group. The aromatic ring itself can also act as a nucleophile in electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. However, the strong deactivating effect of the nitro group at the para position makes the ortho positions to the amino group the most likely sites for electrophilic attack.

Electrophilic Reactivity: While the aniline ring is generally electron-rich, the presence of the nitro group can make it susceptible to nucleophilic attack under certain conditions. More relevant to the reactivity of N-propargylanilines is the electrophilic nature of the alkyne, which can be activated by transition metals. Gold-catalyzed intramolecular hydroarylation of N-propargylanilines is a well-established method for the synthesis of 1,2-dihydroquinolines. mdpi.com In these reactions, the aniline ring acts as a nucleophile, attacking the activated alkyne.

The reactivity of the aniline ring is also evident in cascade reactions. For instance, N-(3-phenylprop-2-ynyl)anilines can undergo NBS-mediated cascade electrophilic bromination at the ortho- and para-positions of the aniline ring, followed by cyclization to form multibromo-substituted quinolines. thieme-connect.com

Participation in Condensation and Coupling Reactions

4-nitro-N-prop-2-ynylaniline is a versatile precursor in various condensation and coupling reactions, primarily leading to the formation of heterocyclic structures. A significant application involves its conversion to quinoxaline and quinolin-8-amine derivatives through intramolecular cyclization processes. These transformations are typically initiated by the reduction of the nitro group to an amino group, creating an ortho-diamine intermediate that subsequently undergoes cyclization.

In one-pot syntheses, 4-nitro-N-prop-2-ynylaniline can be converted to either 2-methylquinoxaline (B147225) or quinolin-8-amine derivatives, with the regioselectivity being dependent on the substituents on the alkyne moiety. rsc.orgrsc.org The formation of quinoxaline structures proceeds through an intramolecular hydroamination reaction of the reduced intermediate. rsc.orgrsc.org Conversely, the synthesis of quinolin-8-amines follows a hydroarylation pathway prior to aromatization. rsc.orgrsc.org These cascade reactions can be performed under identical conditions, yet yield different heterocyclic scaffolds. rsc.orgrsc.org

The reaction of N-(prop-2-ynyl)-p-toluidine, a related compound, under catalytic conditions with internal alkynes has been shown to afford small amounts of the hydroarylation product, 4-ethyl-6-methylquinoline. rsc.org However, with terminal alkynes, the starting material was recovered, indicating the influence of the alkyne substitution on the reaction outcome. rsc.org

Furthermore, N-(prop-2-ynyl)anilines can undergo NBS-mediated cascade electrophilic bromination/cyclization to produce multibromo-substituted quinolines. thieme-connect.com The reaction of 2,4-dibromo-N-(3-phenylprop-2-ynyl)aniline, a derivative of 4-nitro-N-prop-2-ynylaniline, with N-bromosuccinimide (NBS) in dichloromethane (B109758) leads to the formation of 3,6,8-tribromo-4-phenylquinoline. thieme-connect.com

The following table summarizes the participation of 4-nitro-N-prop-2-ynylaniline and its derivatives in condensation and coupling reactions.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Role of Transition Metal Catalysts (e.g., Silver, Tin, Indium, Copper)

Transition metals play a crucial role in catalyzing the transformations of 4-nitro-N-prop-2-ynylaniline, primarily by acting as Lewis acids to activate the alkyne functionality and facilitate cyclization. rsc.orgsigmaaldrich.comresearchgate.net

Tin (Sn) and Indium (In) chlorides have been effectively employed in the synthesis of quinoxalines and quinolin-8-amines from ortho-nitro-N-propargylanilines. rsc.orgrsc.org These main group metals catalyze both 6-exo-dig hydroaminations and 6-endo-dig hydroarylations. rsc.org In these reactions, stoichiometric amounts of SnCl₂·2H₂O or indium powder are used in a one-pot procedure that involves the initial reduction of the nitro group. rsc.orgrsc.org The catalytic activity is promoted by the Lewis acidic nature of the metal chlorides, which function under moderately acidic conditions. rsc.orgrsc.org Indium(III) has been noted to be a slightly more effective catalyst than tin(II). rsc.org The catalytic cycle is believed to involve the formation of a metal cation centered complex with the ortho-phenylenediamine intermediate, which mediates the subsequent cyclization steps. rsc.org

Silver (Ag) catalysts, such as silver nitrate (B79036) (AgNO₃), are utilized in the oxidative cyclization of 2-alkynylanilines. universite-franco-italienne.org While direct studies on 4-nitro-N-prop-2-ynylaniline are limited, the mechanism in related systems involves the silver catalyst activating the alkyne towards nucleophilic attack. universite-franco-italienne.org In the presence of an oxidant like Oxone, an Ag(I)/Ag(III) catalytic cycle has been proposed. universite-franco-italienne.org However, attempts to use nitro- or nitroso-compounds as precursors in these silver-catalyzed reactions to form anthranils were unsuccessful, suggesting that the nitro group might not be compatible with this specific transformation or that a different mechanistic pathway is operative. universite-franco-italienne.org

Copper (Cu) catalysts are also prominent in reactions involving aniline and alkyne moieties. pnas.org For instance, copper bromide (CuBr) catalyzes the cross-dehydrogenative coupling of N,N-dimethylaniline with terminal alkynes. pnas.org An ionic mechanism is proposed where the copper catalyst is oxidized and coordinates to the nitrogen atom, leading to the formation of an iminium-type intermediate that is then attacked by the nucleophile. pnas.org Copper(I) iodide has also been used in amination reactions of aryl bromides. thieme-connect.de

The table below outlines the roles of various transition metal catalysts in reactions involving N-propargylaniline derivatives.

Characterization of Reactive Intermediates

The elucidation of reaction mechanisms for the transformations of 4-nitro-N-prop-2-ynylaniline heavily relies on the identification and characterization of reactive intermediates.

In the synthesis of quinoxalines and quinolin-8-amines, the initial and crucial intermediate is the corresponding ortho-diamine. rsc.orgrsc.org This is formed by the chemoselective reduction of the nitro group of the starting material, for example, using sodium dithionite. rsc.orgrsc.org The formation of this diamine is a prerequisite for the subsequent intramolecular cyclization.

Following the formation of the diamine, the mechanism can diverge. For the formation of quinoxalines, an intramolecular hydroamination occurs. rsc.orgrsc.org In the case of quinolin-8-amine synthesis, a hydroarylation pathway is followed. rsc.orgrsc.org

There is speculation about the involvement of carbonyl intermediates. rsc.org The presence of water in these reactions might facilitate the hydration of the alkyne to form a ketone, which could then be activated by the Lewis acid catalyst. rsc.org In the context of quinoxaline formation, this could lead to a condensation reaction. rsc.org For hydroarylation, hydration would generate a ketone at the γ-position, which would then be susceptible to an electrophilic aromatic substitution-type attack. rsc.org However, direct evidence for such carbonyl intermediates in these specific reactions has not been definitively presented. rsc.org

In gold-catalyzed reactions of related 2-ethynylanilines, the formation of a vinyl-gold intermediate has been proposed. thieme-connect.com This intermediate would arise from the coordination of the alkyne to the gold catalyst, followed by nucleophilic attack.

The following table details some of the key reactive intermediates proposed in the reactions of 4-nitro-N-prop-2-ynylaniline and related compounds.

Computational Chemistry and Theoretical Studies on 4 Nitro N Prop 2 Ynylaniline

Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize and bind to one another. In 4-nitro-N-prop-2-ynylaniline, a molecule featuring a nitro group (an electron-withdrawing group), an aniline (B41778) moiety (an electron-donating group), a phenyl ring, and a propargyl group, a variety of these interactions are at play.

Theoretical Treatment of CH/π Interactions and Hydrogen Bonding

A comprehensive literature search did not yield specific theoretical studies on the CH/π interactions and hydrogen bonding of 4-nitro-N-prop-2-ynylaniline. However, the structural motifs of this molecule suggest the potential for such interactions.

Hydrogen Bonding: The aniline nitrogen in 4-nitro-N-prop-2-ynylaniline can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. Theoretical studies on related nitroaniline derivatives often employ Density Functional Theory (DFT) to calculate the geometries and energies of these hydrogen bonds. For instance, studies on p-nitroaniline have shown that intermolecular N-H···O hydrogen bonds are significant in its crystal packing, with calculated bond energies in the range of 2.5–5.7 kcal/mol. It is conceivable that similar intermolecular hydrogen bonds exist for 4-nitro-N-prop-2-ynylaniline. Furthermore, intramolecular hydrogen bonds could also be explored computationally.

CH/π Interactions: The propargyl group's acetylenic C-H bond and the aromatic C-H bonds of the phenyl ring can act as donors in CH/π interactions, with the π-system of the phenyl ring of a neighboring molecule serving as the acceptor. These weak, non-covalent bonds are crucial for the stability of many molecular crystals and biological systems. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) are well-suited for analyzing the nature and strength of such interactions, dissecting them into electrostatic, exchange, induction, and dispersion components.

A summary of potential hydrogen bond donors and acceptors in 4-nitro-N-prop-2-ynylaniline is presented below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Aniline N-H | Nitro O |

| CH/π Interaction | Acetylenic C-H, Aromatic C-H | Phenyl π-system |

Computational Studies of Aromatic Stacking Interactions

Aromatic stacking, or π-π stacking, is another vital non-covalent interaction that would be expected in the solid state of 4-nitro-N-prop-2-ynylaniline. The electron-rich aniline ring and the electron-poor nitro-substituted phenyl ring could lead to favorable offset-stacked or edge-to-face arrangements. High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory, are often used to accurately model these dispersion-dominated interactions. These methods can provide detailed information on the preferred geometries and interaction energies of stacked dimers of 4-nitro-N-prop-2-ynylaniline.

Molecular Modeling and Docking Studies (e.g., for ligand design)

While specific molecular modeling and docking studies for 4-nitro-N-prop-2-ynylaniline were not found, the general class of nitroaniline derivatives has been explored in the context of ligand design, particularly for enzyme inhibition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this involves docking a potential ligand (like a derivative of 4-nitro-N-prop-2-ynylaniline) into the active site of a target protein. The scoring functions used in docking simulations estimate the binding affinity, which helps in identifying promising drug candidates.

For a molecule like 4-nitro-N-prop-2-ynylaniline, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. The nitro group could form crucial hydrogen bonds with amino acid residues in an active site, while the phenyl ring could engage in hydrophobic and π-stacking interactions. The propargyl group offers a site for potential covalent modification of the target, a strategy used in the design of irreversible inhibitors.

A hypothetical docking study of 4-nitro-N-prop-2-ynylaniline could involve the following steps:

Preparation of the protein target: Obtaining the 3D structure of the enzyme from a repository like the Protein Data Bank.

Ligand preparation: Generating a 3D conformation of 4-nitro-N-prop-2-ynylaniline and assigning appropriate charges.

Docking simulation: Using software to place the ligand into the active site of the protein in various orientations and conformations.

Analysis of results: Evaluating the predicted binding poses and scores to identify the most likely binding mode and estimate the binding affinity.

The table below outlines the potential interactions of the different moieties of 4-nitro-N-prop-2-ynylaniline in a hypothetical protein active site.

| Molecular Moiety | Potential Interactions in a Protein Active Site |

| Nitro Group | Hydrogen bonding with polar amino acid residues (e.g., Ser, Thr, Asn, Gln) |

| Aniline N-H | Hydrogen bonding with carbonyl oxygen of the protein backbone or acidic residues (e.g., Asp, Glu) |

| Phenyl Ring | Hydrophobic interactions, π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Propargyl Group | Hydrophobic interactions, potential for covalent bond formation with nucleophilic residues (e.g., Cys, Ser) |

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Organic Synthesis

The distinct chemical handles on 4-nitro-N-prop-2-ynylaniline make it a valuable intermediate in synthetic organic chemistry. The nitro group can be readily reduced to an amine, while the propargyl group (prop-2-ynyl) offers a reactive alkyne for various coupling and cyclization reactions. This versatility is exploited in the construction of diverse molecular architectures, from heterocyclic systems to complex functional molecules. researchgate.netresearchgate.net

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and natural products. orientjchem.orgmit.edunih.gov The N-propargyl aniline (B41778) scaffold, particularly when substituted with a nitro group in the ortho position, is an effective precursor for synthesizing fused heterocyclic systems like quinoxalines and quinolin-8-amines. nih.govnih.gov

Research has demonstrated a one-pot synthesis method starting from ortho-nitro N-propargyl anilines. This process involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization. The regioselectivity of the cyclization can be controlled by the choice of a main group metal Lewis acid catalyst, such as tin(II) chloride (SnCl₂·2H₂O) or indium(III) chloride (InCl₃), to yield either quinoxalines or quinolin-8-amines, respectively. nih.govnih.gov The reaction proceeds through a formal hydroamination or hydroarylation mechanism. nih.govnih.gov

| Precursor Class | Catalyst/Reagent | Primary Product | Cyclization Type |

| ortho-Nitro N-propargyl aniline | SnCl₂·2H₂O | Quinoxaline (B1680401) | 6-exo-dig |

| ortho-Nitro N-propargyl aniline | Indium (In) powder / HCl | Quinolin-8-amine | 6-endo-dig |

While the N-propargyl aniline framework is a key starting material for these heterocycles, the synthesis of spirocyclic frameworks from 4-nitro-N-prop-2-ynylaniline is less directly documented. Spirocycles are prevalent in natural products and drug discovery, and numerous synthetic strategies exist for their construction. researchgate.net The functional groups present in 4-nitro-N-prop-2-ynylaniline suggest its potential as a building block for spirocyclic systems, though specific examples utilizing this exact substrate are not extensively reported.

The terminal alkyne of the propargyl group makes 4-nitro-N-prop-2-ynylaniline an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, mild reaction conditions, and high yields, forming a stable 1,4-disubstituted 1,2,3-triazole ring that links two different molecular fragments.

This methodology is highly effective for assembling complex molecules. The alkyne on 4-nitro-N-prop-2-ynylaniline can be reacted with a molecule containing an azide (B81097) group, creating a larger, more complex structure with the triazole ring acting as a robust covalent linker. This approach is valuable in medicinal chemistry and materials science for conjugating different molecular entities.

Engineering of Novel Polymeric Materials

The reactivity of 4-nitro-N-prop-2-ynylaniline also extends to the field of polymer science. Its functional groups can be used to either form polymer chains or to functionalize existing polymers, thereby engineering materials with specific, tailored properties.

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). The aniline backbone of 4-nitro-N-prop-2-ynylaniline allows it to be incorporated into such polymer chains. Furthermore, the propargyl group provides an additional reactive site. This alkyne functionality can serve as a thermally reactive end-capping agent, allowing for the controlled termination of polymer chains. It can also be used for cross-linking reactions, which can enhance the thermal and mechanical stability of the resulting polymer. The polymerization of aniline derivatives can be initiated through chemical oxidation using agents like ammonium (B1175870) persulfate. researchgate.net

A significant application that combines the compound's utility in both click chemistry and polymer science is the creation of functional polymers. One such example is the development of sulfonated polytriazole (SPTA) proton exchange membranes (PEMs) for fuel cells. These advanced membranes are synthesized via click chemistry polymerization between diazide monomers and monomers containing two propargyl groups.

The resulting polytriazole backbone provides desirable properties for PEMs, including high thermal and oxidative stability. By using a sulfonated comonomer, sulfonic acid groups can be incorporated into the polymer structure. These groups facilitate proton transport, which is the essential function of a PEM. nih.gov Although not a dipropargyl monomer itself, a molecule like 4-nitro-N-prop-2-ynylaniline could be chemically modified or used in conjunction with other monomers to be incorporated into such specialized polymer architectures, contributing its rigid aromatic and reactive functionalities to the final material.

Design and Synthesis of Chemically-Oriented Probes and Ligands

The structure of 4-nitro-N-prop-2-ynylaniline is well-suited for the design of chemical probes and ligands for biological and materials science applications. The nitroaniline portion of the molecule acts as a chromophore, which can be useful for spectroscopic studies. The propargyl group serves as a versatile handle for attaching the molecule to other substrates, such as biomolecules, surfaces, or nanoparticles, typically via click chemistry.

This dual functionality allows for the creation of bifunctional molecules. For instance, the core structure can be incorporated into larger molecules designed as inhibitors for specific enzymes. The nitroaniline moiety might interact with the target, while the rest of the molecule, attached via the alkyne, could carry other functionalities, such as fluorescent tags for imaging or groups that enhance solubility or cell permeability.

Scaffolds for Metalloenzyme Ligand Development

The design of ligands for artificial metalloenzymes is a burgeoning field of research, aiming to combine the catalytic prowess of metal complexes with the selectivity of protein scaffolds. While direct studies detailing the use of 4-nitro-N-prop-2-ynylaniline as a primary ligand in metalloenzyme development are not extensively documented, the broader class of nitroaniline derivatives has shown significant promise in this area. These compounds can serve as effective scaffolds for coordinating with metal ions, forming stable complexes with potential catalytic or therapeutic activities.

A notable example involves a platinum(II) complex synthesized with (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, a related nitroaniline-based Schiff base ligand. In this complex, the Pt(II) ion adopts a square-planar coordination with the ligand, forming a stable five-membered metallacycle. nih.gov This demonstrates the capacity of the nitroaniline moiety to participate in the formation of well-defined metal complexes. The presence of the nitro group can influence the electronic properties of the ligand, thereby modulating the reactivity and stability of the resulting metalloenzyme.

The propargyl group in 4-nitro-N-prop-2-ynylaniline offers an additional reactive handle. This terminal alkyne can be utilized for post-coordination modification via "click" chemistry, allowing for the attachment of the metal complex to a protein scaffold or for the introduction of other functional groups to fine-tune the catalytic activity or substrate specificity of the artificial metalloenzyme.

Table 1: Research Findings on a Related Nitroaniline-Based Metalloenzyme Scaffold

| Parameter | Finding |

| Metal Ion | Platinum(II) nih.gov |

| Ligand | (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline nih.gov |

| Coordination Geometry | Square-planar nih.gov |

| Key Structural Feature | Five-membered metallacycle nih.gov |

| Significance | Demonstrates the ability of nitroaniline derivatives to form stable metal complexes, a prerequisite for their use in artificial metalloenzymes. |

Chemical Entities for Antibody Recruitment Strategies (focus on molecular design)

A significant application of 4-nitro-N-prop-2-ynylaniline and its derivatives lies in the design of chemical entities for antibody recruitment strategies, particularly in the development of antibody-recruiting molecules (ARMs) for cancer therapy. ARMs are bifunctional molecules designed to simultaneously bind to a cell-surface antigen and to endogenous antibodies, thereby flagging the cell for destruction by the immune system.

The molecular design of these ARMs leverages the structural features of 4-nitro-N-prop-2-ynylaniline. A US patent describes the synthesis of a derivative, 4-nitro-N-(2-(2-(prop-2-ynyloxy)ethoxy)ethyl)aniline, as a key component of a chimeric antibody-recruiting molecule. google.com In this design:

The 4-nitrophenyl group serves as an antibody-binding terminus (ABT) . Specifically, it is recognized by anti-dinitrophenyl (DNP) antibodies, which are prevalent in most individuals.

The prop-2-ynyl group acts as a versatile linker or a point of attachment for a cell-binding terminus (CBT) . This is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. google.com

The patent details the coupling of the azide-functionalized cell-binding terminus to the alkyne-containing 4-nitroaniline (B120555) derivative. google.com This modular design allows for the synthesis of a variety of ARMs targeting different cancer cells by simply changing the CBT. The resulting chimeric molecule can then bind to a specific cancer cell antigen and recruit circulating anti-DNP antibodies to initiate an immune response against the tumor.

Table 2: Molecular Design of an Antibody-Recruiting Molecule Incorporating a 4-nitro-N-prop-2-ynylaniline Derivative

| Component | Function | Chemical Moiety (from derivative) |

| Antibody-Binding Terminus (ABT) | Binds to endogenous antibodies | 4-nitrophenyl group google.com |

| Linker/Attachment Point | Connects ABT to Cell-Binding Terminus | Prop-2-ynyl group google.com |

| Cell-Binding Terminus (CBT) | Binds to a specific cell-surface antigen | Varies depending on the target cell |

Click Chemistry-Based Approaches for Developing Oxidative DNA-Interacting Agents (focus on the chemical design)

The terminal alkyne of 4-nitro-N-prop-2-ynylaniline makes it a prime candidate for use in click chemistry, particularly in the development of agents that can interact with and damage DNA. Click chemistry, with its high efficiency and specificity, allows for the modular assembly of complex molecules with desired biological activities.

Research in this area has focused on creating metallodrugs that can act as oxidative DNA damaging agents. A prominent strategy involves the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize polyamine ligands capable of binding metal ions and targeting DNA. researchgate.net While this research does not specifically name 4-nitro-N-prop-2-ynylaniline, it provides a clear blueprint for its application.

The chemical design of such DNA-interacting agents would involve:

Scaffold Core: A central molecule with multiple azide groups.

Alkyne Components: A library of alkyne-containing molecules, such as 4-nitro-N-prop-2-ynylaniline, that can be "clicked" onto the azide core.

Metal Chelation: The resulting triazole-containing ligands are designed to chelate metal ions, such as copper(II), which are known to participate in redox reactions that generate reactive oxygen species (ROS).

The 4-nitrophenyl group in this context could further enhance DNA binding through intercalation or groove binding, while the propargyl group provides the essential "handle" for the click reaction. This modular approach allows for the rapid synthesis and screening of a library of potential DNA-damaging agents, where the properties of the aniline derivative can be systematically varied to optimize activity.

Table 3: Chemical Design Principles for Oxidative DNA-Interacting Agents Using a 4-nitro-N-prop-2-ynylaniline Moiety

| Design Element | Role | Contribution of 4-nitro-N-prop-2-ynylaniline |

| Click Chemistry | Modular assembly of the final molecule | Prop-2-ynyl group for CuAAC reaction researchgate.net |

| Metal Binding | Formation of a redox-active metal complex | The aniline and resulting triazole can act as ligands for metal ions like Cu(II). |

| DNA Targeting | Interaction with the DNA double helix | The planar 4-nitrophenyl group could facilitate intercalation or groove binding. |

| Oxidative Damage | Generation of ROS to cleave DNA | The chelated metal ion, in proximity to DNA, catalyzes the formation of damaging radicals. researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact through the use of benign solvents, catalysts, and energy-efficient processes. nih.govejcmpr.com For the synthesis of 4-nitro-N-prop-2-ynylaniline and its derivatives, a shift away from conventional methods relying on volatile organic solvents and hazardous reagents is a key research focus.

Future sustainable routes may draw inspiration from established green methodologies for related compounds. For instance, the catalytic hydrogenation of p-nitroaniline to p-phenylenediamine using water as a solvent and a recyclable Raney nickel catalyst exemplifies a safe, environmentally friendly, and low-cost process. researchgate.net Such approaches, possibly utilizing catalytic transfer hydrogenation or novel nanocatalysts, could be adapted for the synthesis or modification of 4-nitro-N-prop-2-ynylaniline, minimizing waste and avoiding harsh conditions.

Moreover, the development of one-pot syntheses and cascade reactions represents a promising avenue for green chemistry. mdpi.com These strategies enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing solvent usage. The exploration of mechanochemical methods, such as ball milling, could also offer a solvent-free alternative for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable heterogeneous catalysts (e.g., metal nanoparticles), biocatalysts |

| Energy Input | High temperatures, prolonged heating | Microwave irradiation, ultrasonic energy, ambient temperature reactions |

| Waste Generation | Significant byproduct and solvent waste | Minimal waste, atom-economical reactions |

| Process Steps | Multi-step with intermediate isolation | One-pot or cascade reactions |

Exploration of Photoredox and Electrochemical Reactivity

Photoredox and electrochemical catalysis offer powerful and sustainable alternatives to traditional chemical transformations by utilizing light or electricity, respectively, to drive chemical reactions. The N-propargyl aniline (B41778) scaffold present in 4-nitro-N-prop-2-ynylaniline is a prime candidate for exploration in this context.

Visible-light-induced photoredox catalysis has been successfully employed in the oxidative cyclization of N-propargyl anilines to generate valuable quinoline (B57606) derivatives. researchgate.net This type of cascade addition/cyclization reaction, often utilizing iridium or ruthenium-based photocatalysts, proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netprinceton.edu The electron-rich nature of the aniline moiety and the reactivity of the terminal alkyne in 4-nitro-N-prop-2-ynylaniline make it an excellent substrate for similar photoredox-mediated transformations. Future research could focus on expanding the scope of these reactions to synthesize novel heterocyclic structures and complex molecular architectures.

Electrochemical methods also present a promising frontier. The nitro group in 4-nitro-N-prop-2-ynylaniline is electrochemically active and can undergo reduction, while the aniline and propargyl groups can be susceptible to oxidation. This inherent electrochemical activity could be harnessed for selective functionalization or polymerization, offering a reagent-free and environmentally friendly synthetic tool.

Integration into Supramolecular Architectures

The design and construction of well-defined supramolecular assemblies through non-covalent interactions is a cornerstone of materials science and nanotechnology. mdpi.com The molecular structure of 4-nitro-N-prop-2-ynylaniline contains several features that make it a compelling building block for supramolecular chemistry.

The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitro group) allows for the formation of predictable hydrogen bonding networks. Furthermore, the aromatic ring can participate in π–π stacking interactions, which are crucial in the self-assembly of many organic molecules. nih.govnih.govresearchgate.net The crystal structures of related nitroaniline derivatives often reveal extensive intermolecular interactions, leading to the formation of columns, sheets, or three-dimensional networks. researchgate.netresearchgate.net

The terminal alkyne of the propargyl group introduces another dimension to its supramolecular potential through the formation of C-H···π hydrogen bonds. rsc.org This interaction, where the acidic acetylenic proton interacts with a π-system (such as the aniline ring of a neighboring molecule), can play a significant role in directing crystal packing and the formation of specific supramolecular synthons. The interplay of these various non-covalent forces could be exploited to create novel crystalline materials with tailored optical or electronic properties.

Table 2: Potential Non-Covalent Interactions in 4-nitro-N-prop-2-ynylaniline Assemblies

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bonding | N-H (amine) | O (nitro) | Chains, sheets |

| π–π Stacking | Aniline ring | Aniline ring | Columns, layers |

| C-H···π Hydrogen Bonding | C-H (alkyne) | π-system of aniline ring | Interconnected networks |

| Dipole-Dipole | Nitro group | Nitro group | Directional packing |

Advanced In-Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mpg.de For reactions involving 4-nitro-N-prop-2-ynylaniline, the application of advanced in-situ spectroscopic techniques is crucial for optimization and control.

Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products in real-time. nih.govhitec-zang.de For instance, the characteristic vibrational frequencies of the nitro group and the alkyne C-H bond could be monitored by Raman or FTIR spectroscopy to follow the progress of a reaction. In-situ NMR would allow for the detailed structural elucidation of intermediates and products directly in the reaction mixture. mpg.de

Furthermore, mass spectrometry-based techniques, such as probe electrospray ionization (PESI), enable the rapid and direct analysis of reaction mixtures without the need for chromatographic separation, providing immediate feedback on the molecular weight of species present. shimadzu.com The implementation of these in-situ monitoring tools, particularly in continuous flow synthesis, can facilitate rapid reaction optimization and ensure consistent product quality. nih.govhitec-zang.de

Synergistic Experimental and Computational Approaches in Material Design

The integration of computational modeling with experimental synthesis and characterization has become an indispensable tool in modern materials science. schrodinger.commdpi.comupc.eduyoutube.com For 4-nitro-N-prop-2-ynylaniline, a synergistic approach can accelerate the discovery of new materials with desired properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and the distribution of electron density. researchgate.netresearchgate.net These calculations can provide insights into the molecule's reactivity, stability, and potential for non-linear optical (NLO) applications, a property often associated with push-pull systems like nitroanilines.

Molecular dynamics (MD) simulations can be employed to model the self-assembly behavior of 4-nitro-N-prop-2-ynylaniline, predicting how individual molecules will arrange themselves into larger supramolecular structures. This can guide experimental efforts to crystallize the material in a specific polymorph or to design novel co-crystals with other molecules. The computational prediction of spectroscopic signatures (e.g., IR, Raman, NMR) can also aid in the interpretation of experimental data. researchgate.net By combining theoretical predictions with empirical observations, researchers can establish structure-property relationships that guide the rational design of new functional materials based on the 4-nitro-N-prop-2-ynylaniline scaffold.

Q & A

Q. What are the established synthetic routes for 4-nitro-N-prop-2-ynylaniline, and how can reaction conditions be optimized for reproducibility?

The synthesis of structurally related compounds, such as 2-nitro-N-(prop-2-yn-1-yl)aniline, involves propargylation of nitroaniline derivatives using transition metal catalysts or Lewis acids. For example, tin or indium chlorides have been employed to facilitate cyclization and functionalization of N-propargyl aniline derivatives . Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometry of reactants. Reproducibility requires detailed documentation of purification steps (e.g., column chromatography) and characterization data, as outlined in Green Chemistry protocols .

Q. Which analytical techniques are most effective for characterizing 4-nitro-N-prop-2-ynylaniline, and how should spectral data be interpreted?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS confirms molecular weight (e.g., experimental m/z 177.0657 vs. calculated 177.0659 for similar compounds), while <sup>1</sup>H NMR identifies proton environments, such as the propargyl group’s terminal alkyne resonance (~2.5 ppm) and aromatic nitro group splitting patterns . Cross-referencing with published data for analogous compounds ensures accuracy. For purity assessment, combine melting point analysis with HPLC or TLC .

Q. How does the stability of 4-nitro-N-prop-2-ynylaniline vary under different storage conditions?

Nitroaromatic compounds are sensitive to light and heat. Store the compound in amber vials at 0–6°C to prevent decomposition. Stability tests should include periodic HPLC analysis to detect degradation products, such as nitroso derivatives or polymerized byproducts. Preclinical guidelines recommend documenting storage conditions and stability timelines to ensure experimental consistency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the propargyl group in 4-nitro-N-prop-2-ynylaniline during cyclization reactions?

The propargyl group facilitates alkyne-mediated cyclization, often forming quinoline or quinoxaline derivatives. Tin chloride (SnCl2) catalyzes intramolecular nucleophilic attack, where the nitro group acts as an electron-withdrawing substituent, directing regioselectivity. Kinetic studies using <sup>13</sup>C isotopic labeling or DFT calculations can elucidate transition states and rate-determining steps .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in reaction yields or spectral assignments?

Systematic validation is essential:

- Yield discrepancies : Replicate reactions under identical conditions, ensuring inert atmospheres and moisture-free solvents. Use internal standards (e.g., deuterated analogs) for quantitative NMR.

- Spectral mismatches : Compare data with computational simulations (e.g., DFT-predicted NMR shifts) or crystallographic data for structurally similar compounds .

- Statistical analysis : Apply ANOVA or t-tests to evaluate variability, adhering to NIH guidelines for reporting uncertainties .

Q. What computational methods are recommended to predict the electronic properties and reactivity of 4-nitro-N-prop-2-ynylaniline?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects, such as nitro group electron withdrawal and alkyne π-orbital interactions. Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack. Solvent effects can be incorporated using the polarizable continuum model (PCM) .

Q. How can 4-nitro-N-prop-2-ynylaniline be utilized in synthesizing bioactive heterocycles, and what are the key challenges in scaling these reactions?

The compound serves as a precursor for nitro-substituted heterocycles via Huisgen cycloaddition or Pd-catalyzed coupling. Challenges include:

- Side reactions : Propargyl group polymerization under high temperatures. Mitigate by using radical inhibitors (e.g., BHT).

- Scaling : Optimize microwave-assisted synthesis for rapid heating/cooling cycles to suppress byproducts.

- Purification : Employ preparative HPLC or crystallization gradients for complex mixtures .

Methodological Best Practices

- Documentation : Follow Beilstein Journal guidelines, including experimental details (solvents, catalysts, temperatures) in the main text and raw data in supplementary materials .

- Ethical reporting : Disclose conflicts of interest and funding sources in acknowledgments .

- Literature citation : Prioritize primary sources (e.g., Green Chemistry protocols) over reviews to ensure traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.